3-Fluorotoluene

Description

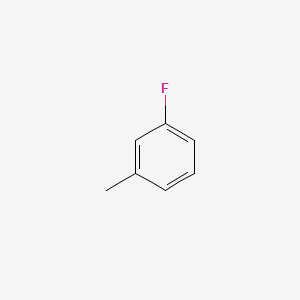

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQZKHUEUDPRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059855 | |

| Record name | m-Fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999), Colorless liquid; [Merck Index] Aromatic odor; [Alfa Aesar MSDS] | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Fluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

240.8 °F at 760 mmHg (USCG, 1999) | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

49 °F (USCG, 1999) | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9986 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

42.39 mmHg (USCG, 1999), 21.8 [mmHg] | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Fluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

352-70-5, 2599-73-7 | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorobenzyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002599737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F72W445DQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-125.9 °F (USCG, 1999) | |

| Record name | 3-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluorotoluene

This guide provides a comprehensive overview of the synthesis and characterization of 3-fluorotoluene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt.[2][3] In this case, the starting material is m-toluidine (B57737).

1.1. Reaction Pathway: The Balz-Schiemann Reaction

The synthesis proceeds in two main steps:

-

Diazotization: m-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form the corresponding diazonium salt.[3][4]

-

Fluorination: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) intermediate. This intermediate is subsequently heated to induce decomposition, yielding this compound, nitrogen gas, and boron trifluoride.[2][3]

1.2. Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Balz-Schiemann reaction.

Materials:

-

m-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Fluoroboric Acid (HBF₄, ~50% in water)

-

Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (or other suitable organic solvent)

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a mechanical stirrer and cooled in an ice bath, add m-toluidine to a solution of hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-5 °C.[5]

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Formation and Decomposition of Diazonium Tetrafluoroborate:

-

To the cold diazonium salt solution, slowly add fluoroboric acid.

-

The diazonium tetrafluoroborate will precipitate. Isolate the precipitate by filtration.

-

Gently heat the isolated diazonium tetrafluoroborate salt to induce thermal decomposition. This should be done with caution as the reaction can be exothermic.[6] Nitrogen gas will be evolved, and the crude this compound will be formed.

-

-

Work-up and Purification:

-

Extract the crude product with an organic solvent like dichloromethane.

-

Wash the organic layer with a dilute sodium carbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by fractional distillation.

-

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves the determination of its physical properties and the use of various spectroscopic and chromatographic techniques.

2.1. Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₇F[7] |

| Molecular Weight | 110.13 g/mol [7] |

| Appearance | Colorless liquid with an aromatic odor[7][8] |

| Boiling Point | 115 °C[9] |

| Melting Point | -87 °C[9] |

| Density | 0.991 g/mL at 25 °C[9] |

| Refractive Index (n20/D) | 1.469[9] |

| Flash Point | 9 °C (closed cup)[9] |

2.2. Spectroscopic and Chromatographic Analysis Workflow

The following diagram illustrates a typical workflow for the analytical characterization of synthesized this compound.

2.3. Experimental Protocols for Characterization

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To assess the purity of the sample and confirm the molecular weight.

-

Methodology:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A suitable capillary column for the separation of aromatic isomers, such as a chiral selective stationary phase.[10]

-

Carrier Gas: Helium or Hydrogen.

-

Injection: A small volume of the diluted sample is injected into the GC inlet.

-

Temperature Program: An appropriate temperature gradient is used to separate the components. A baseline separation of fluorotoluene isomers can be achieved on a chiral selective stationary phase at 30 °C.[10]

-

MS Detection: The mass spectrometer is set to scan a relevant mass range to detect the molecular ion and fragmentation pattern of this compound. The expected top peak in the mass spectrum is at m/z 109, with the second highest at m/z 110.[7][11]

-

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of the compound.

-

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Spectra to be Acquired:

-

Data Analysis: The chemical shifts, integration, and coupling constants of the observed signals are analyzed to confirm the structure of this compound.

-

2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The liquid sample can be analyzed neat as a thin film between KBr plates or using an Attenuated Total Reflectance (ATR) accessory.[7]

-

Data Acquisition: The infrared spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The characteristic absorption bands for C-H (aromatic and methyl), C=C (aromatic), and C-F bonds are identified to confirm the presence of these functional groups.

-

2.4. Summary of Spectroscopic Data

The following table summarizes the expected key spectroscopic data for this compound.

| Technique | Key Observations |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 110. Top Peak: m/z = 109.[7][11] |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons.[12] |

| ¹³C NMR | Signals corresponding to the seven carbon atoms in the molecule, with splitting due to C-F coupling.[13] |

| ¹⁹F NMR | A single signal characteristic of the fluorine atom in its specific chemical environment.[7] |

| FTIR | Characteristic absorption bands for aromatic C-H, methyl C-H, aromatic C=C, and C-F stretching vibrations. |

References

- 1. CAS 352-70-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Reaction Mechanisms Involving p-Chlorotoluene Starting from Toluidine Ex.. [askfilo.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. m-Fluorotoluene | C7H7F | CID 9606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 352-70-5 [chemicalbook.com]

- 9. 3-フルオロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. agilent.com [agilent.com]

- 11. This compound(352-70-5) MS [m.chemicalbook.com]

- 12. This compound(352-70-5) 1H NMR spectrum [chemicalbook.com]

- 13. This compound [wiredchemist.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorotoluene, also known as m-fluorotoluene, is an aromatic organic compound with the chemical formula C₇H₇F.[1] It is a colorless liquid characterized by a distinct aromatic odor.[1][2] This fluorinated hydrocarbon is of significant interest in various scientific and industrial fields, particularly in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and structured data for ease of reference and comparison.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its handling, storage, and application in research and development.

General and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇F | [1][2][4] |

| Molecular Weight | 110.13 g/mol | [4][5][6] |

| CAS Number | 352-70-5 | [2][6][7] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Aromatic | [1][2][4] |

Thermodynamic and Physical Properties

| Property | Value | Unit | Conditions | Reference |

| Boiling Point | 115 - 116 | °C | at 760 mmHg | [8][9][10] |

| Melting Point | -87 to -111 | °C | [9][11][12] | |

| Density | 0.991 | g/mL | at 25 °C | [3][8][9] |

| Flash Point | 9 - 9.4 | °C | closed cup | [6][7][11] |

| Vapor Pressure | 20.1 - 42.39 | mmHg | at 25 °C | [5][11] |

| Refractive Index | 1.469 | n20/D | at 20 °C | [3][8][9] |

Solubility and Partitioning Properties

| Property | Value | Unit | Conditions | Reference |

| Water Solubility | Immiscible | [2][3][11] | ||

| LogP (Octanol-Water Partition Coefficient) | 2.73 | [11] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is guided by standardized methodologies to ensure accuracy, reproducibility, and comparability of data. The following protocols are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure.

Method: Ebulliometer Method

-

Apparatus: An ebulliometer, a device specifically designed for precise boiling point measurements, is used. It consists of a boiling flask, a condenser, and a thermometer or thermocouple.

-

Procedure:

-

A sample of this compound is placed in the boiling flask.

-

The liquid is heated, and the vapor is allowed to equilibrate with the liquid phase.

-

The temperature of the vapor-liquid equilibrium is measured.

-

-

Data Analysis: The temperature at which the liquid and vapor phases are in equilibrium under standard pressure is recorded as the boiling point.[5][8]

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume.

Method: Oscillating Densimeter Method

-

Apparatus: An oscillating densitometer, which measures the oscillation frequency of a U-shaped tube filled with the sample.

-

Procedure:

-

The instrument is calibrated using two substances of known density.

-

The U-shaped tube is filled with this compound.

-

The oscillation frequency of the tube is measured.

-

-

Data Analysis: The density of the sample is calculated from the measured oscillation frequency and the calibration data.[4][11]

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Method: Flask Method

-

Apparatus: A flask, a temperature-controlled shaker or stirrer, and an analytical instrument for concentration measurement (e.g., GC, HPLC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The aqueous phase is separated from the undissolved substance by centrifugation or filtration.

-

The concentration of this compound in the aqueous phase is determined.

-

-

Data Analysis: The water solubility is reported as the measured concentration of the saturated solution.[2][6]

Determination of the Partition Coefficient (logP) (OECD Guideline 107)

The n-octanol/water partition coefficient (P) is a measure of a chemical's lipophilicity.

Method: Shake Flask Method

-

Apparatus: A separatory funnel, a mechanical shaker, and an analytical instrument for concentration measurement.

-

Procedure:

-

A known volume of n-octanol and water are placed in a separatory funnel and pre-saturated with each other.

-

A known amount of this compound is added, ensuring the concentration in either phase does not exceed 0.01 mol/L.

-

The funnel is shaken until equilibrium is reached.

-

The n-octanol and water phases are separated.

-

The concentration of this compound in each phase is determined.

-

-

Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm to base 10 of P is reported as logP.[1][13]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a liquid substance like this compound.

Caption: A flowchart illustrating the logical progression from sample acquisition to final reporting in the determination of physicochemical properties.

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols, based on OECD guidelines, ensure a foundation for reproducible and reliable measurements. A thorough understanding of these properties is paramount for the safe and effective utilization of this compound in its diverse applications, from a solvent to a critical building block in the synthesis of novel chemical entities.

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. filab.fr [filab.fr]

- 3. oecd.org [oecd.org]

- 4. acri.gov.tw [acri.gov.tw]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

A Technical Guide to the Spectroscopic Analysis of 3-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the spectroscopic data for 3-fluorotoluene, a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.16 - 7.22 | m | - | H-5 |

| ~6.88 - 6.94 | m | - | H-4, H-6 |

| ~6.82 | m | - | H-2 |

| 2.30 | s | - | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data interpreted from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 163.1 (d, J = 243 Hz) | C-3 |

| 140.0 (d, J = 6 Hz) | C-1 |

| 129.8 (d, J = 8 Hz) | C-5 |

| 124.7 (d, J = 3 Hz) | C-6 |

| 114.7 (d, J = 21 Hz) | C-4 |

| 112.1 (d, J = 22 Hz) | C-2 |

| 21.3 | -CH₃ |

Solvent: CDCl₃. Data interpreted from publicly available spectra.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~3040 | Medium | C-H stretch (aromatic) |

| ~2925 | Medium | C-H stretch (methyl) |

| ~1615, 1590, 1490 | Strong | C=C stretch (aromatic) |

| ~1260 | Strong | C-F stretch |

| ~770 | Strong | C-H bend (out-of-plane, aromatic) |

Sample phase: Liquid film.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 110 | 100 | [M]⁺ (Molecular Ion) |

| 109 | ~66 | [M-H]⁺ |

| 83 | ~12 | [M-C₂H₃]⁺ |

| 63 | ~4 | [C₅H₃]⁺ |

| 57 | ~5 | [C₄H₅]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific spectrometer being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2.1.2 Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

2.2.2 Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1 Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer. This can be done via direct injection if it is a pure liquid or through a gas chromatography (GC) inlet for separation from a mixture.

2.3.2 Data Acquisition:

-

Utilize electron ionization (EI) with a standard energy of 70 eV.

-

Set the mass analyzer to scan over a mass-to-charge (m/z) range of approximately 30-200 amu.

-

The resulting mass spectrum will show the molecular ion and various fragment ions.

Spectroscopic Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectroscopic data for a compound like this compound.

This comprehensive guide provides the necessary spectroscopic data and methodologies to confidently identify and characterize this compound. The presented information is essential for professionals engaged in chemical synthesis, quality assurance, and drug development.

An In-depth Technical Guide to the Properties and Safety of α-Fluoromethylhistidine (CAS RN: 73804-75-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-Fluoromethylhistidine (α-FMH), a potent and irreversible inhibitor of histidine decarboxylase (HDC). Despite the user's query referencing CAS number 352-70-5, the detailed requirements for a technical guide on a bioactive compound strongly indicate that the intended subject is α-Fluoromethylhistidine, correctly identified by CAS number 73804-75-8. This document details its physicochemical properties, mechanism of action, and safety profile. It further explores its on-target and off-target effects, supported by experimental protocols and visual representations of the involved signaling pathways to facilitate a deeper understanding for research and drug development applications.

Physicochemical Properties

α-Fluoromethylhistidine is a synthetic analog of the amino acid histidine.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 73804-75-8 | [1][2][3] |

| Molecular Formula | C₇H₁₀FN₃O₂ | [1][3] |

| Molecular Weight | 187.17 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-2-(fluoromethyl)-3-(1H-imidazol-5-yl)propanoic acid | [1] |

| Synonyms | α-FMH, (S)-α-Fluoromethylhistidine | [3][4] |

| Appearance | Not specified in readily available literature; likely a solid. | |

| Solubility | Soluble in DMSO. | [4] |

| Stereochemistry | The (S)-enantiomer is the biologically active form. |

Mechanism of Action: Suicide Inhibition of Histidine Decarboxylase

α-Fluoromethylhistidine is a classic example of a "suicide" or mechanism-based inhibitor.[4] It acts as a potent and irreversible inhibitor of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine (B1213489) synthesis.[3][5]

The inhibitory mechanism involves the following steps:

-

Binding to the Active Site: α-FMH, as a structural analog of histidine, binds to the active site of HDC.

-

Enzymatic Conversion: The enzyme's catalytic machinery initiates the decarboxylation of α-FMH.

-

Formation of a Reactive Intermediate: This enzymatic processing converts α-FMH into a highly reactive intermediate.

-

Covalent Bonding: The reactive intermediate then forms a covalent bond with a key amino acid residue, likely serine, within the active site of HDC.[3][5]

-

Irreversible Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from catalyzing the conversion of histidine to histamine.[5][6]

References

- 1. Buy alpha-Fluoromethylhistidine | 73804-75-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. α-Fluoromethylhistidine - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 3-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and chemical reactivity of 3-Fluorotoluene (m-fluorotoluene). It is an essential resource for researchers, scientists, and professionals in drug development who utilize fluorinated aromatic compounds in their work. This document details the compound's physical and spectroscopic properties, provides insights into its electronic structure and reactivity in key organic reactions, and includes detailed experimental protocols for its synthesis and selected transformations.

Introduction

This compound is an aromatic organic compound with the chemical formula C₇H₇F. It is a colorless liquid characterized by a benzene-like odor.[1] As a substituted toluene, it features a fluorine atom and a methyl group attached to a benzene (B151609) ring at the 1 and 3 positions, respectively. The presence of these two substituents with differing electronic properties imparts a unique reactivity profile to the molecule, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This guide aims to provide a detailed technical understanding of this compound to facilitate its effective use in research and development.

Molecular Structure

The molecular structure of this compound is fundamental to understanding its physical properties and chemical behavior. The molecule consists of a planar benzene ring to which a methyl group (-CH₃) and a fluorine atom (-F) are attached in a meta orientation.

Bond Lengths and Angles

Figure 1: 2D structure of this compound.

Figure 1: 2D structure of this compound.

A comprehensive table of computed bond lengths and angles will be populated here upon successful retrieval of the data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. These properties are crucial for its handling, storage, and application in chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇F | [1] |

| Molecular Weight | 110.13 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Aromatic | [1] |

| Boiling Point | 115-116 °C | [3][4] |

| Melting Point | -87 °C | [4] |

| Density | 0.991 g/mL at 25 °C | [3][4] |

| Flash Point | 9 °C (48.2 °F) - closed cup | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Refractive Index (n20/D) | 1.469 |

Reactivity

The reactivity of this compound is governed by the electronic effects of the methyl and fluorine substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director due to hyperconjugation and weak inductive effects. The fluorine atom, while highly electronegative and thus inductively withdrawing (deactivating), is also a pi-donor through resonance, making it an ortho-, para-director. The interplay of these effects determines the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is the most important class of reactions for this compound. The directing effects of the two substituents are additive. The positions ortho and para to the methyl group are activated, as are the positions ortho and para to the fluorine atom. The position C4 is strongly activated as it is para to the methyl group and ortho to the fluorine. The position C6 is also activated as it is ortho to both the methyl and fluorine groups. The position C2 is activated as it is ortho to the methyl group and para to the fluorine. The position C5 is meta to both groups and is the least activated.

The nitration of this compound with a mixture of nitric acid and sulfuric acid yields a mixture of isomeric products. Experimental data shows that the major products are 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene.[2][5][6]

| Product | Yield (%) | Reference(s) |

| 3-Fluoro-6-nitrotoluene | 67% | [2][5] |

| 3-Fluoro-4-nitrotoluene | 30% | [2][5] |

The halogenation of this compound, for instance, with bromine in the presence of a Lewis acid, is expected to yield a mixture of bromo-3-fluorotoluene isomers. The regioselectivity is governed by the directing effects of the substituents.[7][8]

A table of isomer distribution for the bromination of this compound will be added here upon successful retrieval of quantitative experimental data.

Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions on aromatic rings. The reaction of this compound with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst is expected to yield a mixture of isomers.[9][10][11]

A table summarizing the product distribution for Friedel-Crafts reactions of this compound will be included here once specific experimental data is found.

Synthesis

This compound is commonly synthesized from 3-toluidine (m-toluidine) via the Balz-Schiemann reaction.[12][13][14] This two-step process involves the diazotization of the aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

Experimental Protocol for the Synthesis of this compound

The following is a representative experimental procedure for the synthesis of this compound from 3-toluidine.

Step 1: Diazotization

-

In a well-ventilated fume hood, a solution of 3-toluidine in aqueous fluoroboric acid (HBF₄) is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the stirred 3-toluidine solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate as a solid.

Step 2: Thermal Decomposition

-

The precipitated diazonium salt is collected by filtration and washed with cold water, followed by a small amount of cold methanol (B129727) and then ether.

-

The dried salt is then carefully heated in a flask equipped with a distillation apparatus.

-

The decomposition of the salt yields this compound, which is collected as the distillate, along with nitrogen gas and boron trifluoride.

Step 3: Purification

-

The crude this compound is washed with a dilute sodium carbonate solution to remove any acidic impurities, followed by washing with water.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The final product is purified by fractional distillation to yield pure this compound.

Spectroscopic Data

The structural characterization of this compound is routinely performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the methyl protons. The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings.

A detailed table of ¹H NMR chemical shifts, multiplicities, coupling constants, and assignments will be provided here upon successful retrieval of the complete data.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms are influenced by the attached substituents, leading to a range of chemical shifts. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.[1][15]

A comprehensive table of ¹³C NMR chemical shifts and C-F coupling constants with their corresponding assignments will be included here once the data is fully compiled.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of the molecule.[16][17][18]

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2960 | Methyl C-H stretch |

| ~1600, ~1480 | Aromatic C=C stretching |

| ~1250 | C-F stretch |

| ~700-900 | Aromatic C-H out-of-plane bending |

Applications in Drug Development

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block for the synthesis of more complex fluorinated molecules used in the development of new therapeutic agents.[2][3] Its specific substitution pattern allows for the regioselective introduction of other functional groups, making it a versatile starting material in medicinal chemistry.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4][19] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and do not inhale the vapors. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, reactivity, synthesis, and spectroscopic properties of this compound. The information presented herein is intended to be a valuable resource for chemists and researchers working with this important fluorinated building block. A thorough understanding of its properties and chemical behavior is essential for its successful application in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries.

References

- 1. This compound(352-70-5) 13C NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. fluoryx.com [fluoryx.com]

- 5. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] Solid acid catalysts for fluorotoluene nitration using nitric acid | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. 傅-克酰基化反应 [sigmaaldrich.cn]

- 12. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. byjus.com [byjus.com]

- 15. This compound [wiredchemist.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 19. guidechem.com [guidechem.com]

solubility of 3-Fluorotoluene in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-Fluorotoluene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as m-fluorotoluene) is an aromatic organic compound with increasing importance as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility characteristics in various organic solvents is crucial for its application in chemical synthesis, purification processes, and formulation development. This technical guide provides a summary of the available solubility information for this compound, a detailed experimental protocol for determining its solubility, and a compilation of its key physical properties. It is important to note that while qualitative solubility information is available, specific quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature.

Physical Properties of this compound

A summary of the key physical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for the design of experimental procedures.

Table 1: Physical Properties of this compound

| Property | Value | References |

| CAS Number | 352-70-5 | [2][3] |

| Molecular Formula | C₇H₇F | [2] |

| Molecular Weight | 110.13 g/mol | [2][4] |

| Appearance | Colorless liquid with an aromatic odor. | [2][4] |

| Density | 0.991 g/mL at 25 °C | [3] |

| Boiling Point | 115 °C | [3] |

| Melting Point | -87 °C | [3] |

| Flash Point | 9 °C (48.2 °F) | [3] |

| Refractive Index (n20/D) | 1.469 |

Solubility of this compound

This compound is generally characterized by its low solubility in water and higher solubility in organic solvents.[1] Detailed quantitative solubility data is sparse; however, Table 2 summarizes the qualitative solubility in several common solvents based on available information. The principle of "like dissolves like" suggests that this compound, a relatively nonpolar aromatic compound, will be most soluble in other aromatic or nonpolar solvents.

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent | Qualitative Solubility | References |

| Water | Immiscible | [5] |

| Benzene | Soluble | [6] |

| Toluene | Soluble | [6] |

| Ethanol | Soluble | [6] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of a liquid analyte, such as this compound, in a liquid solvent. This protocol is based on the widely accepted isothermal shake-flask method.[7][8]

Objective: To determine the concentration of this compound in a given organic solvent at saturation under controlled temperature conditions.

1. Materials and Apparatus

-

Analyte: this compound (purity ≥ 99%)

-

Solvents: A range of common organic solvents (e.g., hexane, toluene, ethanol, ethyl acetate, acetone) of analytical grade.

-

Apparatus:

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1 °C).

-

Glass vials or flasks with airtight screw caps (B75204) (e.g., 20 mL scintillation vials).

-

Calibrated positive displacement micropipettes.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Volumetric flasks and pipettes for dilutions.

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) or other suitable analytical instrument (e.g., HPLC) for concentration measurement.

-

2. Preparation of Standard Solutions

-

Prepare a series of standard solutions of this compound in the chosen solvent.

-

The concentration range of these standards should bracket the expected solubility.

-

For example, prepare standards with concentrations of 1, 5, 10, 20, and 50 mg/mL.

-

These standards will be used to create a calibration curve for the analytical instrument.

3. Experimental Procedure (Shake-Flask Method)

-

Set the thermostatic shaker bath to the desired experimental temperature (e.g., 25 °C).

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to several vials.

-

Add an excess amount of this compound to each vial. An excess is present when a separate phase of this compound is visible after initial mixing.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatic shaker and agitate them for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9][10]

-

After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow for phase separation.

-

Carefully withdraw a sample from the solvent phase (the supernatant) using a syringe. Avoid disturbing the undissolved this compound phase.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microdroplets.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using the calibrated analytical instrument (e.g., GC-FID) to determine the concentration of this compound.

4. Data Analysis

-

Construct a calibration curve by plotting the analytical instrument's response (e.g., peak area from GC) against the known concentrations of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted experimental samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. CAS 352-70-5: this compound | CymitQuimica [cymitquimica.com]

- 2. m-Fluorotoluene | C7H7F | CID 9606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluoryx.com [fluoryx.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | 352-70-5 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. quora.com [quora.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

The Versatility of 3-Fluorotoluene: A Technical Guide to its Applications in Pharmaceuticals and Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorotoluene, a fluorinated aromatic hydrocarbon, serves as a critical building block in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its unique chemical properties, imparted by the fluorine and methyl substituents on the benzene (B151609) ring, allow for targeted modifications and the introduction of fluorine-containing moieties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of active ingredients. This technical guide provides an in-depth review of the applications of this compound, with a focus on the synthesis of pharmaceuticals and agrochemicals, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and mechanisms of action.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value |

| CAS Number | 352-70-5 |

| Molecular Formula | C₇H₇F |

| Molecular Weight | 110.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 115-116 °C |

| Melting Point | -87 °C |

| Density | 0.991 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably fluoroquinolone antibiotics. The fluorine substituent plays a crucial role in the antibacterial activity of these drugs.

Synthesis of Fluoroquinolone Antibiotics

Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] The synthesis of many fluoroquinolones involves intermediates derived from this compound. A representative synthetic pathway to a key intermediate, 2,4-dichloro-5-fluorobenzoyl chloride, is outlined below.

Quantitative Data for Intermediate Synthesis

| Intermediate | Starting Material | Key Reagents | Yield | Purity | Reference |

| 4-Chloro-3-fluorotoluene (B1349368) | o-Nitro-p-toluidine | CuCl, NaNO₂, HCl | 33.8% | ≥99.9% (GC) | |

| 2,4-Dichloro-5-fluorotoluene | This compound | Cl₂, FeCl₃ | - | - | Patent [US5684217A] |

| 2,4-Dichloro-5-fluorobenzoyl chloride | 2,4-Dichlorofluorobenzene | Friedel-Crafts acylation | >88% | - | Patent [CN107118096B] |

Experimental Protocol: Synthesis of 4-Chloro-3-fluorotoluene

This protocol is adapted from the synthesis of chloro- and bromo-derivatives of this compound.

Materials:

-

o-Nitro-p-toluidine (Fast Red Base GL)

-

Cuprous chloride (CuCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice

Procedure:

-

Diazotization: Prepare a solution of o-nitro-p-toluidine in hydrochloric acid and cool to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous chloride. Slowly add the cold diazonium salt solution to the cuprous chloride solution.

-

Reaction: The reaction mixture is stirred and allowed to warm to the optimal temperature of 70 °C for 2.5 hours.

-

Work-up: After the reaction is complete, the mixture is subjected to steam distillation to isolate the crude product.

-

Purification: The crude 4-chloro-3-fluorotoluene is purified by fractional distillation to yield a product with ≥99.9% purity.

Mechanism of Action of Fluoroquinolone Antibiotics

The following diagram illustrates the mechanism by which fluoroquinolone antibiotics inhibit bacterial DNA replication.

References

The Genesis and Evolution of Fluorinated Toluene Derivatives: A Technical Guide for Scientific Pioneers

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of fluorinated scaffolds, fluorinated toluene (B28343) derivatives hold a place of particular significance. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have made these compounds indispensable building blocks for innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, discovery, synthesis, and application of fluorinated toluene derivatives, complete with detailed experimental protocols and visual representations of key pathways and workflows.

A Journey Through Time: The Historical Milestones of Fluorine Chemistry

The story of fluorinated toluene derivatives is intrinsically linked to the broader history of fluorine chemistry, a field marked by early challenges and groundbreaking discoveries.

A timeline of key events is presented below:

The journey began with the characterization of hydrofluoric acid by Carl Wilhelm Scheele in 1771.[1] However, the highly reactive nature of elemental fluorine presented a significant challenge to its isolation, a feat finally achieved by Henri Moissan in 1886 through electrolysis.[1] This breakthrough paved the way for the development of organofluorine chemistry. A pivotal figure in this field was the Belgian chemist Frédéric Swarts, who, in 1892, developed the renowned "Swarts reaction," a halogen exchange method for introducing fluorine into organic compounds.[2] By 1898, Swarts had successfully applied his method to aromatic compounds, reporting the synthesis of benzotrifluoride (B45747) from benzotrichloride and antimony trifluoride.[3] This marked the dawn of fluorinated toluene derivatives.

Further advancements in the synthesis of aryl fluorides came in 1927 with the development of the Balz-Schiemann reaction by Günther Balz and Günther Schiemann.[3] The 1930s saw the beginning of industrial-scale production of fluorocarbons, driven by their use as refrigerants and in other applications.[1] The latter half of the 20th century witnessed the profound impact of fluorinated toluene derivatives on agriculture and medicine, exemplified by the introduction of the herbicide trifluralin in 1963 and the blockbuster anti-inflammatory drug Celecoxib in 1998.[4][5]

Physicochemical Properties of Key Fluorinated Toluene Derivatives

The position and number of fluorine substituents on the toluene scaffold significantly influence the molecule's physical and chemical properties. A summary of key physicochemical data for various fluorinated toluene derivatives is presented below for easy comparison.

Table 1: Physicochemical Properties of Monofluorotoluenes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-Fluorotoluene | 95-52-3 | C₇H₇F | 110.13 | -62 | 113-114 | 1.000 |

| 3-Fluorotoluene | 352-70-5 | C₇H₇F | 110.13 | -87.6 | 116 | 1.001 |

| 4-Fluorotoluene (B1294773) | 352-32-9 | C₇H₇F | 110.13 | -56 | 116 | 1.000 |

Table 2: Physicochemical Properties of (Trifluoromethyl)benzene and its Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 20°C) |

| (Trifluoromethyl)benzene | 98-08-8 | C₇H₅F₃ | 146.11 | -29.05 | 103.46 | 1.19 |

| 2-Chlorobenzotrifluoride | 88-16-4 | C₇H₄ClF₃ | 180.55 | -6 | 152 | 1.379 |

| 3-Chlorobenzotrifluoride | 98-15-7 | C₇H₄ClF₃ | 180.55 | -56 | 138 | 1.331 |

| 4-Chlorobenzotrifluoride | 98-56-6 | C₇H₄ClF₃ | 180.55 | -36 | 139.3 | 1.353 |

Key Synthetic Methodologies: Detailed Experimental Protocols

The synthesis of fluorinated toluene derivatives relies on a set of robust and versatile chemical reactions. Below are detailed experimental protocols for some of the most important methods.

Protocol 1: Synthesis of (Trifluoromethyl)benzene via the Swarts Reaction

This protocol describes the classic Swarts reaction for the synthesis of (trifluoromethyl)benzene from benzotrichloride.

Reaction: PhCCl₃ + 3 HF → PhCF₃ + 3 HCl[6]

Materials:

-

Benzotrichloride (1.0 mol, 195.5 g)

-

Anhydrous Hydrogen Fluoride (B91410) (HF) (excess)

-

Pressurized reactor

Procedure:

-

Charge the pressurized reactor with benzotrichloride.

-

Carefully introduce anhydrous hydrogen fluoride into the reactor. The reaction is typically carried out in the liquid phase under pressure.

-

Heat the reactor to the desired temperature (e.g., 80-150 °C). The specific temperature and pressure will depend on the reactor design and scale.

-

Maintain the reaction for a sufficient period to ensure complete conversion (typically several hours). Monitor the reaction progress by analyzing aliquots (if possible with the reactor setup).

-

After the reaction is complete, cool the reactor and carefully vent the excess HF and the HCl byproduct into a suitable scrubber.

-

The crude (trifluoromethyl)benzene is then purified by distillation.

Protocol 2: Synthesis of 4-Fluorotoluene via the Balz-Schiemann Reaction

This protocol outlines the synthesis of 4-fluorotoluene from p-toluidine (B81030) using the Balz-Schiemann reaction.

Reaction:

-

p-CH₃C₆H₄NH₂ + NaNO₂ + 2 HCl → [p-CH₃C₆H₄N₂]⁺Cl⁻ + NaCl + 2 H₂O

-

[p-CH₃C₆H₄N₂]⁺Cl⁻ + HBF₄ → [p-CH₃C₆H₄N₂]⁺BF₄⁻ + HCl

-

[p-CH₃C₆H₄N₂]⁺BF₄⁻ (heat) → p-CH₃C₆H₄F + N₂ + BF₃

Materials:

-

p-Toluidine (1.0 mol, 107.15 g)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂) (1.05 mol, 72.45 g)

-

Fluoroboric Acid (HBF₄) (48% aqueous solution)

-

Ice

-

Sand bath or heating mantle

Procedure:

-

Diazotization:

-

In a suitable flask, dissolve p-toluidine in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Formation of the Diazonium Tetrafluoroborate (B81430) Salt:

-

To the cold diazonium salt solution, slowly add cold fluoroboric acid.

-

The diazonium tetrafluoroborate salt will precipitate out of the solution.

-

Filter the precipitate and wash it with cold water, followed by a small amount of cold methanol (B129727) and then ether to aid in drying.

-

-

Thermal Decomposition:

-

Carefully heat the dry diazonium tetrafluoroborate salt in a flask connected to a distillation apparatus. A sand bath is recommended for even heating.

-

The salt will decompose to yield 4-fluorotoluene, which is collected by distillation. The decomposition is typically carried out under reduced pressure to control the reaction rate.

-

-

Purification:

-

The collected distillate is washed with a dilute sodium carbonate solution and then with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purify by fractional distillation.

-

Protocol 3: Asymmetric Trifluoromethylation of a Toluene Derivative (General Workflow)

This protocol provides a general workflow for the asymmetric trifluoromethylation of an aryl ketone derived from toluene, a common strategy in the synthesis of chiral pharmaceutical intermediates.

Materials and Reagents:

-

Aryl ketone substrate (e.g., a derivative of acetophenone) (1.0 equiv)

-

Chiral catalyst (e.g., a cinchona alkaloid derivative or a chiral phase-transfer catalyst) (typically 5-10 mol%)

-

Trifluoromethylating agent (e.g., Trimethyl(trifluoromethyl)silane - TMSCF₃) (1.5 equiv)

-

Fluoride source/activator (e.g., Tetramethylammonium fluoride - TMAF) (catalytic amount)

-

Anhydrous solvent (e.g., Toluene)

-

Quenching solution (e.g., Saturated aqueous NH₄Cl)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous MgSO₄)

Procedure:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst and the fluoride source in the anhydrous solvent.

-

Cooling: Cool the reaction mixture to the required low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Substrate Addition: Add the aryl ketone substrate to the cooled solution.

-

Trifluoromethylating Agent Addition: Slowly add the trifluoromethylating agent dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench it by slowly adding the quenching solution while maintaining a low temperature.

-

Work-up: Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with the chosen organic solvent.

-

Drying and Concentration: Dry the combined organic layers over the drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Analysis: Characterize the final product and determine the enantiomeric excess (ee%) using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Development

Fluorinated toluene derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of fluorine can significantly enhance a drug's efficacy and pharmacokinetic profile.

Case Study: Celecoxib and the COX-2 Signaling Pathway

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5] It features a trifluoromethyl group on a pyrazole (B372694) ring, which is synthesized from a precursor derived from a fluorinated toluene. The selective inhibition of COX-2 is key to its therapeutic effect, reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

The signaling pathway affected by celecoxib is depicted below:

Fluorinated Inhibitors of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is crucial for mediating cellular responses to cytokines and growth factors.[7] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. Several fluorinated compounds have been developed as inhibitors of JAKs. The fluorine atoms in these inhibitors often contribute to enhanced binding affinity and improved pharmacokinetic properties.[8]

A generalized representation of the JAK-STAT signaling pathway and the point of inhibition is shown below:

Experimental Workflow for In Vitro Drug Metabolism Studies

Assessing the metabolic stability of new drug candidates is a critical step in the drug development process. In vitro assays using liver microsomes or hepatocytes are commonly employed for this purpose. The following diagram illustrates a typical workflow for such a study.

The history of fluorinated toluene derivatives is a testament to the power of chemical innovation. From the early struggles to tame the reactivity of fluorine to the sophisticated synthetic methods and rational drug design of today, these compounds have consistently pushed the boundaries of what is possible in science and medicine. For researchers, scientists, and drug development professionals, a deep understanding of the history, properties, synthesis, and applications of fluorinated toluene derivatives is not just beneficial, but essential for driving future discoveries. This guide provides a solid foundation for that understanding, equipping the scientific pioneers of today and tomorrow with the knowledge to continue this remarkable journey of innovation.

References

- 1. History of fluorine - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 7. onclive.com [onclive.com]

- 8. pubs.acs.org [pubs.acs.org]

Theoretical and Computational Insights into 3-Fluorotoluene: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Structure, Spectroscopic Properties, and Electronic Characteristics of a Key Aromatic Intermediate

Introduction